molecular formula C14H16ClN3O2 B213939 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B213939
M. Wt: 293.75 g/mol
InChI Key: UBRIDEGGXFOCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole class of compounds. This compound has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, this compound has been studied for its potential use as a herbicide. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been extensively studied. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. In vivo studies have shown that this compound has anti-inflammatory and analgesic properties. It has also been shown to have anticancer properties in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its high purity, stability, and well-defined chemical structure. These properties make it an ideal compound for studying the mechanism of action and biochemical and physiological effects of this compound. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a herbicide. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on COX-2 and LOX enzymes. Finally, the synthesis of novel materials using this compound as a building block could be explored.
In conclusion, 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and materials science.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with 4-ethoxyaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.

properties

Product Name

4-chloro-N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c1-4-20-11-7-5-10(6-8-11)16-14(19)13-12(15)9(2)17-18(13)3/h5-8H,4H2,1-3H3,(H,16,19)

InChI Key

UBRIDEGGXFOCFJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl

Origin of Product

United States

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